Boc-L-Homoallylglycine

Description

Significance of Unnatural Amino Acids in Peptide and Protein Research

The proteins that drive the vast majority of biological processes are constructed from a standard set of just 20 building blocks known as canonical amino acids. nih.gov However, the field of chemical biology has increasingly turned to unnatural amino acids (UAAs), which are not genetically encoded, to move beyond the limitations of nature. nih.govyoutube.com These synthetic molecules can be incorporated into peptides and proteins to introduce novel chemical functionalities, enhance stability, and probe biological mechanisms in ways not possible with the standard amino acid toolkit. nih.govyoutube.com

The incorporation of UAAs allows for the rational design of proteins with enhanced or altered activities and stabilities, making them valuable in protein engineering and drug discovery. nih.gov For instance, introducing UAAs can increase a peptide's resistance to degradation by proteases, a significant hurdle in the development of peptide-based therapeutics. nih.gov Furthermore, UAAs can serve as chemical handles to attach other molecules, such as fluorescent probes or drugs, to a specific site on a protein. smolecule.comchemimpex.com This site-specific modification is crucial for applications ranging from antibody-drug conjugates to creating detailed images of cellular processes. nih.gov The ability to expand the genetic code to include these non-canonical amino acids opens up a wide array of applications in fundamental science and medicine. nih.govyoutube.com

Overview of Boc-L-Homoallylglycine as a Versatile Synthetic Scaffold

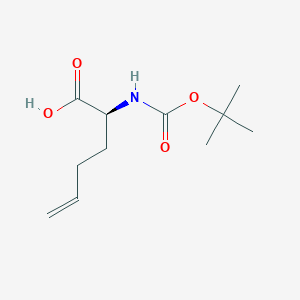

Among the diverse catalog of unnatural amino acids, this compound stands out as a particularly versatile building block in organic synthesis and medicinal chemistry. chemimpex.com Its structure consists of an L-homoallylglycine core where the amino group is protected by a tert-butoxycarbonyl (Boc) group. smolecule.comchemimpex.com The Boc group is a common protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus while allowing the carboxyl group to form a peptide bond. smolecule.comyoutube.com It can be readily removed under mild acidic conditions. smolecule.com

The key feature that defines the utility of this compound is its homoallyl side chain (a butenyl group). nih.gov This terminal alkene provides a reactive handle for a variety of chemical transformations that are not possible with natural amino acid side chains. This functionality allows chemists to perform post-synthesis modifications on peptides. For example, the alkene can participate in reactions like thiol-ene "click" chemistry and ring-closing metathesis, which are used to create "stapled" peptides with enhanced structural stability and biological activity. smolecule.comescholarship.org This capacity for orthogonal modification—chemically altering one part of a molecule without affecting others—makes this compound a powerful scaffold for constructing complex, functional biomolecules. rsc.orgnih.gov

| Property | Value |

| IUPAC Name | (2S)-2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Synonyms | This compound, (S)-N-Boc-2-(3'-butenyl)glycine |

| CAS Number | 208522-13-8 |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Precursor Chemistry of Boc L Homoallylglycine

Synthetic Routes to L-Homoallylglycine and its Boc-Protected Derivative

The synthesis of enantiomerically pure L-homoallylglycine and its Boc-protected form can be achieved through various methodologies, including direct asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a chiral molecule from an achiral or prochiral starting material, yielding a product with a high enantiomeric excess of the desired stereoisomer. ajchem-b.com One of the established methods for the asymmetric synthesis of α-amino acids is the Schöllkopf bis-lactim ether method. wikipedia.orgyoutube.com

The Schöllkopf method utilizes a chiral auxiliary, typically derived from the proteinogenic amino acid valine, to direct the stereoselective alkylation of a glycine (B1666218) substrate. wikipedia.org The general process involves the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine and (R)-valine. This is followed by O-methylation to form the bis-lactim ether. Deprotonation at the prochiral position of the glycine residue with a strong base, such as n-butyllithium (n-BuLi), generates a carbanion. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, directing the subsequent alkylation to the opposite face with high stereoselectivity. wikipedia.org

For the synthesis of L-homoallylglycine, an appropriate allyl-containing electrophile, such as allyl iodide, would be used to alkylate the chiral glycine enolate equivalent. The final step involves acidic hydrolysis to cleave the dipeptide, yielding the desired L-homoallylglycine methyl ester and the valine methyl ester, which can be separated. Subsequent protection of the amino group with a Boc group can be achieved using standard procedures. While this method is highly effective for producing exotic amino acids with high enantiomeric excess (often >95% ee), it is primarily used on a laboratory scale due to limited atom economy. wikipedia.org

Another approach involves the stereoselective alkylation of chiral glycine enolate equivalents derived from other chiral auxiliaries. For instance, palladium-catalyzed allylic alkylation of titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters has been developed for the stereoselective synthesis of various amino acid derivatives. core.ac.uk Similarly, the allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates has been shown to produce multisubstituted allylic amino acid derivatives with high diastereo- and enantioselectivity. rsc.org

| Asymmetric Synthesis Method | Key Features | Typical Reagents | Stereoselectivity |

| Schöllkopf Bis-Lactim Ether Method | Utilizes a valine-derived chiral auxiliary to direct alkylation of a glycine substrate. | (R)-Valine, Glycine, n-BuLi, Allyl iodide | High (>95% ee) |

| Palladium-Catalyzed Allylic Alkylation | Employs a chiral ligand with a palladium catalyst to control the stereochemistry of the alkylation. | Chiral phosphine (B1218219) ligands, Palladium source, Allylic electrophile | High |

| Chiral Glycine-Based Nickel Complex Alkylation | A pre-formed chiral nickel complex of glycine is alkylated stereoselectively. | Chiral ligand, Nickel source, Allylic electrophile | High |

Enzymatic Synthesis Approaches for Modified Amino Acids

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.orgresearchgate.net For the preparation of enantiomerically pure L-homoallylglycine, enzymatic resolution of a racemic mixture is a highly effective strategy.

A common approach involves the synthesis of a racemic mixture of N-acetyl-homoallylglycine. This can be achieved by the alkylation of diethyl acetamidomalonate, followed by deprotection of the esters and decarboxylation. The resulting racemic N-acetyl-homoallylglycine is then subjected to enantioselective hydrolysis catalyzed by an enzyme such as porcine acylase. rsc.org This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-homoallylglycine unreacted. The free L-homoallylglycine can then be separated from the unreacted D-enantiomer. This method can produce L-homoallylglycine with an enantiomeric excess of over 99%. rsc.org The subsequent protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields Boc-L-homoallylglycine.

| Enzymatic Resolution Step | Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Enantioselective Hydrolysis | Porcine Acylase | N-acetyl-rac-homoallylglycine | L-Homoallylglycine | >99% |

Preparation of N-Carboxyanhydride (NCA) Monomers for Polymerization

N-Carboxyanhydrides (NCAs) are important monomers for the synthesis of polypeptides via ring-opening polymerization. The preparation of the NCA of L-homoallylglycine (Hag NCA) is a crucial step for its incorporation into polypeptide chains.

The synthesis of Hag NCA is typically achieved by treating L-homoallylglycine with phosgene (B1210022) or a phosgene equivalent, such as diphosgene or triphosgene, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). rsc.orgnottingham.ac.uk The resulting NCA can be purified by column chromatography to yield a high-purity colorless solid. rsc.org The use of N-Boc protected amino acids can also be employed for the synthesis of NCAs. For instance, Nβ-Boc protected β-amino acids have been successfully cyclized to their corresponding β-NCAs using phosphorus tribromide. nih.gov A similar strategy could potentially be applied to α-amino acids.

A more recent and robust method for NCA synthesis that is moisture-tolerant involves the use of epoxides as scavengers for the hydrogen chloride (HCl) byproduct generated during the phosgenation reaction. beilstein-journals.org This method has been shown to be scalable and compatible with various functional groups, including acid-labile protecting groups like Boc. beilstein-journals.org

| NCA Synthesis Method | Phosgene Source | Key Reagents/Conditions | Advantages |

| Standard Phosgenation | Phosgene, Diphosgene, or Triphosgene | Anhydrous THF | Established method |

| Phosphorus Tribromide Cyclization | - | Phosphorus tribromide, N-Boc amino acid | Avoids phosgene |

| Moisture-Tolerant Method | Triphosgene | Propylene oxide (PO) or epichlorohydrin (B41342) (ECH) as HCl scavenger | Tolerant to moisture, scalable, compatible with sensitive groups |

Strategies for Orthogonal Protecting Group Chemistry in this compound Synthesis

In peptide synthesis, particularly for complex peptides or those with post-synthesis modifications, an orthogonal protecting group strategy is essential. ub.edunih.gov Orthogonality refers to the use of multiple protecting groups that can be removed under different, specific conditions without affecting the other protecting groups. nih.gov This allows for the selective deprotection and modification of different functional groups within the same molecule.

The Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). It is labile to strong acids, such as trifluoroacetic acid (TFA). springernature.com For an orthogonal approach, other protecting groups that are stable to acidic conditions but can be removed by other means are required.

A common orthogonal partner to the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (cleaved by piperidine). nih.gov However, in the context of a molecule where the primary amine is already protected by Boc, other orthogonal protecting groups might be needed for side-chain functionalities or for the carboxylic acid terminus.

For instance, if the carboxylic acid of this compound needs to be protected, a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester could be used. The Bzl group is removable by hydrogenolysis, which is orthogonal to the acid-labile Boc group. The tBu ester, however, is also acid-labile, similar to the Boc group, and therefore not orthogonal.

In the synthesis of complex peptides containing homoallylglycine, the alkene side chain itself can be considered a latent functional group that is orthogonal to many standard protecting group manipulations. It can be selectively modified post-synthesis via reactions like thiol-ene chemistry, without disturbing the peptide backbone or other protected side chains. rsc.org This allows for the introduction of a wide range of functionalities in a site-specific manner.

| Protecting Group | Protected Functionality | Cleavage Condition | Orthogonal to Boc? |

| tert-Butyloxycarbonyl (Boc) | Amino group | Strong acid (e.g., TFA) | - |

| Benzyl (Bzl) | Carboxylic acid, Hydroxyl, etc. | Hydrogenolysis | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amino group | Base (e.g., Piperidine) | Yes |

| Allyl (All) | Carboxylic acid, Hydroxyl, etc. | Pd(0) catalysis | Yes |

| 2-Phenylisopropyl (2-PhiPr) | Carboxylic acid (Asp, Glu) | 1% TFA | Quasi-orthogonal (different acid lability) |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Amino group (Lys, Orn) | 2% Hydrazine in DMF | Yes |

Integration of Boc L Homoallylglycine in Advanced Peptide and Polypeptide Synthesis

Boc Chemistry in Solid-Phase Peptide Synthesis (SPPS) with Boc-L-Homoallylglycine Residues

The integration of this compound into Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry provides a powerful avenue for the creation of peptides with unique functionalities. The Boc protecting group is favored in certain applications, such as the synthesis of hydrophobic peptides or those containing sensitive moieties like esters and thioesters nih.gov. The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support . This method simplifies the purification process, as byproducts and excess reagents can be easily washed away .

In the context of this compound, the process begins with the attachment of the C-terminal amino acid to the resin. Subsequent cycles involve the deprotection of the Nα-Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid, in this case, this compound. The allyl side chain of homoallylglycine remains intact throughout these steps, offering a site for post-synthetic modifications.

Coupling Reagents and Reaction Optimization in SPPS

The efficiency of the coupling step is critical for the successful synthesis of peptides containing this compound. A variety of coupling reagents can be employed to facilitate the formation of the amide bond between the free amine of the resin-bound peptide and the carboxylic acid of the incoming this compound.

Commonly used coupling reagents in Boc-SPPS include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization. More advanced uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective, particularly for sterically hindered couplings.

Optimization of the coupling reaction involves careful consideration of several factors:

Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for Boc-SPPS. The choice of solvent can influence the swelling of the resin and the solubility of the reactants, thereby affecting reaction kinetics.

Equivalents of Reagents: Typically, an excess of the Boc-amino acid and coupling reagents is used to drive the reaction to completion. The optimal equivalents can vary depending on the specific sequence and the resin used.

Reaction Time: Coupling times are monitored to ensure complete reaction, often using a qualitative ninhydrin (B49086) test to detect the presence of unreacted primary amines.

| Coupling Reagent | Additive | Key Advantages |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt | Cost-effective, widely used |

| DIC (N,N'-diisopropylcarbodiimide) | HOBt | Soluble urea (B33335) byproduct, easier removal |

| HBTU | HOBt/DIEA | Fast coupling, low racemization |

| HATU | HOAt/DIEA | Highly efficient, especially for difficult couplings |

Deprotection Strategies and Orthogonality Considerations

A key aspect of Boc-SPPS is the selective removal of the Nα-Boc protecting group at each cycle. This is typically achieved by treatment with a moderately strong acid, such as 20-50% trifluoroacetic acid (TFA) in DCM seplite.comoup.compeptide.com. The deprotection reaction is generally rapid, occurring within minutes at room temperature oup.comfishersci.co.ukyoutube.com. Following deprotection, a neutralization step is performed using a base like diisopropylethylamine (DIEA) to liberate the free amine for the next coupling reaction peptide.com.

Orthogonal protection is a crucial strategy in peptide synthesis that allows for the selective removal of one type of protecting group without affecting others fiveable.menih.gov. In the context of incorporating this compound, the Boc group serves as the temporary Nα-protection, while more acid-stable protecting groups are used for the side chains of other amino acids in the sequence. The Boc/Benzyl (B1604629) (Bzl) protection scheme is a classic example, where the Boc group is removed by TFA, while benzyl-based side-chain protecting groups require a much stronger acid, such as hydrogen fluoride (B91410) (HF), for cleavage seplite.compeptide.com. This difference in acid lability, though not strictly orthogonal, provides a practical means for selective deprotection peptide.combiosynth.com.

The allyl side chain of L-homoallylglycine does not require a protecting group as it is stable to the acidic conditions used for Boc deprotection and the reagents used for coupling. This inherent stability allows for its direct incorporation and subsequent post-synthetic modification.

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for sequences that are challenging to assemble on a solid support libretexts.orgnih.gov. The incorporation of this compound into peptides via solution-phase methods follows the general principles of this approach, which involve the coupling of protected amino acid fragments in a suitable solvent libretexts.orgnih.gov.

The synthesis of a dipeptide, for instance, would involve the reaction of an N-terminally protected amino acid (e.g., this compound) with a C-terminally protected amino acid in the presence of a coupling reagent like DCC libretexts.org. After the coupling reaction, the product is isolated and purified before the selective removal of one of the protecting groups to allow for further chain elongation.

A key challenge in solution-phase synthesis is the purification of intermediates after each step, which often requires chromatography or recrystallization. However, innovative approaches such as Group-Assisted Purification (GAP) chemistry have been developed to simplify the work-up process by avoiding traditional purification methods nih.gov.

Synthesis of Homoallylglycine-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. The unique allyl side chain of L-homoallylglycine makes it an excellent building block for the synthesis of various peptidomimetics.

The terminal alkene of the homoallylglycine side chain can be functionalized post-synthetically using a wide range of chemical reactions. For example, it can participate in olefin metathesis to create cyclic or "stapled" peptides, which have constrained conformations that can lead to increased biological activity. Additionally, the alkene can be a handle for "click chemistry" reactions, allowing for the efficient attachment of other molecules such as fluorescent probes, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains to modify the peptide's properties.

The synthesis of peptidomimetics containing homoallylglycine can be achieved through both solid-phase and solution-phase methods. For instance, a peptide containing this compound can be synthesized on a solid support, and the allyl group can then be modified while the peptide is still attached to the resin or after cleavage.

Polymerization of L-Homoallylglycine N-Carboxyanhydride (NCA) to Poly(L-Homoallylglycine)

The synthesis of high molecular weight polypeptides can be achieved through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) illinois.edu. This method has been successfully applied to L-homoallylglycine to produce poly(L-homoallylglycine), a versatile polypeptide with reactive alkene side chains escholarship.orgrsc.org.

The synthesis of the L-homoallylglycine NCA monomer is a prerequisite for polymerization. This is typically achieved by reacting L-homoallylglycine with a phosgene (B1210022) equivalent. The subsequent polymerization is initiated by a nucleophile, such as a primary amine, which attacks the NCA ring and initiates chain growth illinois.edu.

Poly(L-homoallylglycine) has been shown to adopt an α-helical conformation, which contributes to its good solubility in organic solvents rsc.orgnih.gov. This solubility is advantageous for subsequent functionalization reactions of the alkene side chains. These side chains can be modified via radical-promoted addition of thiols (thiol-ene reaction), allowing for the introduction of a wide variety of functional groups rsc.org.

Controlled Polymerization Techniques for Defined Polypeptide Lengths

Achieving control over the molecular weight and obtaining narrow molecular weight distributions (low polydispersity) are key objectives in modern polymer chemistry. Several controlled polymerization techniques have been developed for NCA polymerization to produce well-defined polypeptides researchgate.net.

For the polymerization of L-homoallylglycine NCA, controlled polymerization can be achieved using specific initiators, such as certain transition metal complexes or silyl-amine initiators like hexamethyldisilazane (B44280) (HMDS) illinois.edu. These methods allow for the synthesis of poly(L-homoallylglycine) with predictable chain lengths and low polydispersity. For example, polypeptides with controllable lengths of up to 245 residues have been prepared escholarship.orgrsc.org.

The ability to control the polymerization allows for the synthesis of block copolypeptides. For instance, L-homoallylglycine NCA can be copolymerized with other NCAs, such as that of L-methionine, to create block copolymers with distinct domains that can be orthogonally modified rsc.orgnih.gov. This opens up possibilities for creating complex and functional polypeptide-based materials.

| Polymerization Technique | Initiator Example | Key Features |

| Amine-initiated ROP | Primary amines | Traditional method, can lack control |

| Transition Metal-mediated ROP | Co(PMe3)4 | Controlled, living polymerization |

| Silyl-amine-mediated ROP | Hexamethyldisilazane (HMDS) | Controlled, metal-free |

Block Copolymer Synthesis Incorporating L-Homoallylglycine Segments

The incorporation of L-Homoallylglycine into block copolymers represents a significant advancement in creating functional and versatile polypeptide-based materials. This is typically achieved through the controlled ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu This method allows for the sequential addition of different NCA monomers, leading to the formation of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. illinois.edumdpi.com The presence of the alkene side-chain on the L-Homoallylglycine residue provides a reactive handle for post-polymerization modification, making it a valuable building block for advanced biomaterials. escholarship.orgrsc.org

A prominent strategy for synthesizing these block copolymers involves the stepwise polymerization of L-Homoallylglycine N-carboxyanhydride (Hag NCA) with other NCA monomers. rsc.org Research has demonstrated the successful synthesis of diblock copolypeptides by combining L-Homoallylglycine segments with poly(L-methionine) (M) segments. rsc.orgnih.gov In this process, the NCA monomers are added sequentially to a transition metal initiator, such as Co(PMe3)4, in a solvent like tetrahydrofuran (B95107) (THF). rsc.org This controlled polymerization process enables the creation of distinct blocks, where the poly(L-homoallylglycine) (GHA) segment maintains an α-helical conformation, ensuring good solubility in organic solvents. rsc.orgnih.gov

The key advantage of creating block copolymers with L-Homoallylglycine and L-Methionine segments is the potential for orthogonal modification. rsc.orgrsc.org The alkene side-chains of the GHA block can be functionalized via reactions like the thiol-ene reaction, while the thioether side-chains of the poly(L-methionine) block can be independently modified through alkylation or oxidation. rsc.orgnih.gov This allows for the preparation of functional polypeptides containing discrete domains where the conformation and functionality of each block can be independently controlled. rsc.orgrsc.org

Detailed findings from the synthesis of such diblock copolypeptides are presented below, illustrating the control achieved over the polymer architecture.

Table 1: Synthesis of Diblock Copolypeptides using Co(PMe3)4 in THF at 20°C

| Entry | First Monomer Added (Equivalents) | Second Monomer Added (Equivalents) | First Block Mn ( g/mol ) | First Block DP | First Block Đ | Final Block Copolymer Mn ( g/mol ) | Final Block Copolymer DP | Final Block Copolymer Đ |

|---|---|---|---|---|---|---|---|---|

| 1 | 20 Met NCA | 10 Hag NCA | 6600 | 50 | 1.27 | 9200 | 74 | 1.32 |

Data sourced from Perlin et al. rsc.org Mn = Number-average molecular weight; DP = Degree of polymerization; Đ = Polydispersity index (Mw/Mn); Met NCA = L-Methionine N-carboxyanhydride; Hag NCA = L-Homoallylglycine N-carboxyanhydride.

This synthetic approach provides a robust platform for developing sophisticated polypeptide materials where different functionalities can be precisely installed in separate domains of the copolymer chain, opening avenues for applications in drug delivery, tissue engineering, and nanotechnology. escholarship.org

Boc L Homoallylglycine As a Strategic Handle for Bioconjugation and Site Specific Protein Modification

Introduction of Alkene Functionality into Proteins via Unnatural Amino Acid Incorporation

The site-specific modification of proteins is a powerful tool for elucidating biological function and constructing novel protein therapeutics and materials. A key strategy for achieving this precision is the introduction of bioorthogonal chemical handles into the protein structure. These handles, in the form of unnatural amino acids (UAAs), possess functional groups that are inert within the biological milieu but can undergo specific chemical reactions. Among these, the alkene functionality, present in amino acids like L-homoallylglycine (Hag), has emerged as a versatile tool for protein engineering.

The incorporation of alkene-containing UAAs into a protein's primary sequence is typically achieved through the expansion of the genetic code. acs.orgresearchgate.net This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, such as the amber stop codon (UAG), and inserts the desired UAA at that specific site during protein translation. Another established method involves using methionine-auxotrophic bacterial strains. In methionine-depleted media, these strains can incorporate homoallylglycine, a structural analog of methionine, in place of methionine residues, effectively reassigning the methionine triplet codon.

Once incorporated, the alkene side chain of L-homoallylglycine serves as a strategic handle for a variety of subsequent chemical modifications, most notably the thiol-ene reaction. This approach allows for precise control over the location and stoichiometry of conjugation, enabling the creation of well-defined, homogeneous protein conjugates.

Mechanistic Investigations of Thiol-Ene Reactions for Protein Functionalization

The thiol-ene reaction has gained prominence as a highly efficient and bioorthogonal "click" chemistry reaction for protein modification. nih.govchem-station.com It involves the addition of a thiol (R-SH) across an alkene (the "ene") to form a stable thioether linkage. wikipedia.org This reaction can proceed through two primary mechanisms: a base-catalyzed Michael addition with electron-deficient alkenes, or a radical-promoted hydrothiolation with unactivated alkenes like the side chain of L-homoallylglycine. wikipedia.orgresearchgate.net For bioconjugation applications, the radical-mediated pathway is particularly advantageous due to its high selectivity and compatibility with biological systems.

Radical-Promoted Hydrothiolation with L-Homoallylglycine Tags

The radical-promoted thiol-ene reaction is a chain reaction that can be initiated by light (photochemical initiation) or thermal radical initiators. nih.govwikipedia.org The process consists of three main steps: initiation, propagation, and termination. alfa-chemistry.com

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol molecule. nih.govchem-station.com

Propagation: This is a two-step cycle. First, the highly reactive thiyl radical adds to the alkene side chain of the L-homoallylglycine residue. This addition occurs in an anti-Markovnikov fashion, resulting in the formation of a more stable, carbon-centered radical intermediate. nih.govthieme-connect.de Second, this carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This chain-transfer step yields the final thioether product and regenerates a new thiyl radical, which can then participate in the next reaction cycle. wikipedia.orgthieme-connect.de

Termination: The reaction ceases when two radicals combine.

This mechanism is highly efficient, with each generated radical capable of catalyzing thousands of addition cycles. thieme-connect.de The resulting thioether bond is stable under physiological conditions, making this an ideal strategy for creating robust protein conjugates. rsc.orgnih.gov

Chemoselectivity and Functional Group Tolerance in Thiol-Ene Bioconjugation

A significant advantage of the radical-mediated thiol-ene reaction is its exceptional chemoselectivity and functional group tolerance. nih.govchem-station.com The reaction is orthogonal to the vast majority of functional groups naturally present in proteins, such as amines, carboxylic acids, and amides. researchgate.netillinois.edu This means the reaction can proceed with high specificity at the intended alkene tag without undesirable side reactions with native amino acid residues.

The single-electron radical chemistry provides superior selectivity compared to two-electron approaches, which can be prone to side reactions with nucleophilic or electrophilic groups on amino acid side chains. nih.gov Furthermore, the reaction can be conducted under mild, aqueous conditions, which is crucial for maintaining the structure and function of the protein being modified. nih.govrsc.org This high degree of functional group tolerance obviates the need for complex protecting group strategies, simplifying the synthesis of modified biomolecules. rsc.org

Advanced Glycoconjugation Strategies Utilizing L-Homoallylglycine

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The ability to create homogeneously glycosylated proteins is essential for studying the roles of specific glycan structures. L-Homoallylglycine, in conjunction with thiol-ene chemistry, provides a powerful platform for the precise, chemical synthesis of glycoproteins. nih.gov

In this strategy, L-homoallylglycine is first incorporated into the desired protein sequence to act as an alkene "tag". nih.gov This tagged protein is then reacted with a glycosyl thiol (a sugar molecule with a thiol group). The radical-promoted thiol-ene reaction efficiently couples the thiosugar to the alkene side chain of the L-homoallylglycine residue, forming a stable thioether-linked glycan. nih.govacs.org

This chemical approach offers significant advantages over biological glycosylation methods, which often produce a heterogeneous mixture of glycoforms. nih.gov By using L-homoallylglycine as a handle, researchers can install specific, well-defined glycan structures at precise locations on a protein, leading to the production of homogeneous glycopeptides and glycoproteins. nih.gov This level of control is invaluable for investigating the structure-function relationships of glycoproteins.

The table below outlines the steps and key features of this glycoconjugation strategy.

| Step | Description | Key Features |

| 1. Tag Incorporation | The unnatural amino acid L-homoallylglycine (Hag) is incorporated into the protein backbone at a specific site using genetic code expansion techniques. | Provides a unique alkene handle for site-specific modification. |

| 2. Thiol-Ene Reaction | The alkene-tagged protein is reacted with a glycosyl thiol in the presence of a radical initiator. | Forms a stable, reduction-resistant thioether linkage. ox.ac.uk |

| 3. Product | A homogeneous glycoprotein with a precisely defined glycan structure at a predetermined site is produced. | Overcomes the heterogeneity issues common in biological glycosylation. nih.gov |

Development and Application of "Tag-and-Modify" Strategies in Synthetic Protein Construction

The use of L-homoallylglycine for bioconjugation is a prime example of the broader "tag-and-modify" strategy. researchgate.netox.ac.uknih.gov This powerful, two-step approach has become a cornerstone of modern protein chemistry for creating complex, functional protein constructs. researchgate.netnih.govscispace.com

Tagging: A uniquely reactive chemical group (the "tag") is installed at a specific site within a protein. ox.ac.uknih.gov This tag is bioorthogonal, meaning it does not interfere with the protein's native biochemistry. L-Homoallylglycine, with its alkene side chain, serves as an excellent tag. nih.gov Other examples of tags include amino acids with azide (B81097), alkyne, or ketone functionalities. acs.org

Modification: The tagged protein is then treated with a probe molecule containing a complementary functional group. researchgate.net This probe can be a fluorophore, a drug molecule, another protein, or a glycan. A highly specific chemical reaction, such as the thiol-ene click reaction, is used to covalently link the probe to the tag. ox.ac.uknih.gov

The "tag-and-modify" approach provides chemists with precise control over protein modification, allowing for the creation of well-defined products with a specific payload-to-protein ratio. researchgate.net This strategy has been instrumental in developing a wide range of modified proteins, from fluorescently labeled proteins for imaging studies to novel antibody-drug conjugates for targeted therapies. researchgate.netnih.gov The combination of L-homoallylglycine as a tag and the thiol-ene reaction as the modification chemistry represents a robust and versatile tool in the expanding field of synthetic protein construction.

The following table compares different unnatural amino acid tags and their corresponding modification chemistries used in the "tag-and-modify" strategy.

| Unnatural Amino Acid Tag | Functional Group | Modification Chemistry |

| L-Homoallylglycine | Alkene | Thiol-Ene Reaction |

| p-Azidophenylalanine | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| p-Acetylphenylalanine | Ketone | Hydrazone/Oxime Ligation |

| Homopropargylglycine | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

Exploitation of Boc L Homoallylglycine in Bioorthogonal Click Chemistry Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Context of Alkene-Modified Systems

While the canonical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involves the reaction between an azide (B81097) and a terminal alkyne, its principles can be extended to alkene-modified systems, albeit through different reaction pathways. nih.govucsd.edu The CuAAC is a cornerstone of click chemistry, known for its high efficiency, selectivity, and biocompatibility under many conditions. acs.orgmdpi.com The reaction, independently developed by the groups of Meldal and Sharpless, results in the formation of a stable 1,2,3-triazole ring. ucsd.edunih.gov

The catalytic cycle of CuAAC is initiated by the in situ reduction of a Cu(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. beilstein-journals.org This generates the active Cu(I) species, which then coordinates with the terminal alkyne to form a copper acetylide intermediate. mdpi.comnih.gov This intermediate then reacts with an azide to form a six-membered copper-containing ring, which subsequently rearranges and, after protonation, yields the 1,4-disubstituted triazole product.

Although Boc-L-Homoallylglycine possesses an alkene and not an alkyne, its utility in CuAAC-related applications is realized through strategic modifications. For instance, the alkene can be derivatized to an alkyne or an azide, thereby enabling its participation in the classical CuAAC reaction. Alternatively, the principles of copper catalysis can be adapted for other click-type reactions involving the alkene group.

| Reagent Type | Example | Role in CuAAC-related reactions |

| Alkene Source | This compound | Precursor for modification into an alkyne or azide |

| Azide Reagent | Organic Azides | Reacts with terminal alkynes in the presence of Cu(I) |

| Alkyne Reagent | Terminal Alkynes | Reacts with azides in the presence of Cu(I) |

| Copper Source | Copper(II) Sulfate | Precursor to the active Cu(I) catalyst |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) |

| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state |

Thiol-Ene Click Reactions for Rapid and Efficient Bioconjugation

The thiol-ene reaction is a powerful click chemistry tool that proceeds via a radical-mediated addition of a thiol to an alkene. rsc.org This reaction is known for its high efficiency, rapid kinetics, and biocompatibility, making it well-suited for bioconjugation applications. nih.gov The terminal alkene of this compound serves as an excellent substrate for this reaction.

The reaction can be initiated by UV light or a radical initiator. In the presence of an initiator, a thiyl radical is generated from the thiol. This radical then adds across the double bond of the alkene in this compound, forming a carbon-centered radical. Subsequent chain transfer with another thiol molecule yields the thioether product and regenerates a thiyl radical, which continues the reaction cycle.

This methodology has been successfully employed for the site-specific ligation of glycosyl thiols to proteins containing homoallylglycine. acs.org This approach allows for the synthesis of S-linked glycoproteins. acs.org The high yield and functional group tolerance of the thiol-ene reaction make it a valuable strategy for modifying polypeptides containing homoallylglycine residues. rsc.org

| Component | Example | Function |

| Alkene | This compound | The "ene" component for radical addition |

| Thiol | Glutathione, Cysteine-containing peptides | The thiol that adds across the double bond |

| Initiator | Photoinitiator (e.g., DPAP), UV light | Generates the initial thiyl radical |

| Photosensitizer | 4-methoxyacetophenone (MAP) | Can enhance reaction yield in photo-initiated reactions acs.org |

Evaluation of Other Bioorthogonal Reaction Partners for the Allylic Moiety

The inverse electron-demand Diels-Alder (iEDDA) reaction is a bioorthogonal reaction with exceptionally fast kinetics. frontiersin.orgnih.gov It involves the cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile, such as the alkene in this compound. wikipedia.orgnih.gov This reaction is highly selective and proceeds rapidly in aqueous media without the need for a catalyst. frontiersin.orgsigmaaldrich.com

The rate of the iEDDA reaction is influenced by the electronic properties of both the diene and the dienophile. nih.gov Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction with the HOMO of the alkene. nih.gov Strained alkenes, such as trans-cyclooctenes, exhibit significantly higher reaction rates compared to unstrained terminal alkenes like that in homoallylglycine. frontiersin.orgnih.gov However, the smaller size and chemical stability of terminal alkenes can be advantageous in certain biological applications. frontiersin.org The reaction results in the formation of a dihydropyridazine, which often undergoes a subsequent retro-Diels-Alder reaction to release dinitrogen, making the ligation irreversible. frontiersin.org

| Reactant | Example | Role in iEDDA | Key Features |

| Diene | 3,6-di-(2-pyridyl)-s-tetrazine | Electron-poor component | Reacts rapidly with dienophiles nih.gov |

| Dienophile | This compound | Electron-rich component | Provides the alkene for cycloaddition |

| Highly Reactive Dienophile | trans-cyclooctene (TCO) | Dienophile with high reaction rates | Rate constants up to 106 M-1s-1 frontiersin.org |

| Alternative Dienophile | Norbornene | Strained alkene dienophile | Faster than unstrained alkenes nih.gov |

Photoclick chemistry utilizes light to trigger a bioorthogonal reaction, offering precise spatiotemporal control. nih.govsci-hub.se A prominent example is the photoinduced tetrazole-alkene cycloaddition. acs.orgnih.gov In this reaction, a tetrazole is irradiated with UV light, leading to the formation of a highly reactive nitrile imine intermediate. nih.gov This intermediate then rapidly and selectively reacts with an alkene, such as the one present in homoallylglycine, to form a stable pyrazoline cycloadduct. nih.govnih.gov

This method has been successfully used for the spatiotemporally controlled imaging of newly synthesized proteins in mammalian cells by metabolically incorporating homoallylglycine (HAG) and then labeling it with a fluorescent tetrazole probe upon photoirradiation. nih.govacs.orgnih.gov The reaction is highly efficient, and the resulting adduct is often fluorescent, providing a convenient means of detection. researchgate.net The reactivity can be further enhanced by using strained alkenes, such as spiro[2.3]hex-1-ene, which can achieve reaction rates up to 34,000 M–1s–1. acs.org

| Component | Example | Function |

| Photoreactive Precursor | 2-tolyltetrazole | Generates a reactive nitrile imine upon UV irradiation nih.gov |

| Alkene Tag | Homoallylglycine (HAG) | Reacts with the photogenerated nitrile imine acs.orgnih.gov |

| Highly Reactive Alkene | Spiro[2.3]hex-1-ene (Sph) | Exhibits accelerated reaction kinetics due to ring strain acs.org |

| Photoreactive Amino Acid | p-(2-tetrazole)phenylalanine | Can be genetically encoded into proteins for photoclick reactions nih.gov |

Derivatization and Post Synthetic Functionalization of Boc L Homoallylglycine and Its Polymerized Forms

Chemical Transformations of the Allylic Side Chain for Diverse Functionalities

The terminal alkene group in the side chain of each homoallylglycine residue is the primary site for chemical derivatization. This functionality allows for a variety of "click" reactions, which are characterized by high yields, mild reaction conditions, and a lack of unwanted byproducts. rsc.org

Two principal transformations are employed to functionalize GHA:

Thiol-Ene Radical Addition: This is the most common method for modifying GHA. rsc.org The reaction involves the UV-initiated radical addition of a wide range of thiol-containing molecules across the terminal double bond of the side chain. rsc.orgnih.gov This method is highly efficient for creating thioether linkages and introducing a vast array of functionalities, depending on the structure of the chosen thiol. rsc.org

Oxidation to Epoxides: The alkene side chains of GHA can be oxidized to form an epoxide-bearing polypeptide, poly(5,6-epoxy-L-norleucine). escholarship.orgresearchgate.net This epoxide intermediate is susceptible to nucleophilic attack, particularly by thiols under basic conditions, leading to the formation of β-hydroxy thioether containing polypeptides. escholarship.org This alternative route provides derivatives with enhanced aqueous solubility compared to those synthesized via the direct thiol-ene reaction. escholarship.orgresearchgate.net

These transformations provide access to a wide library of functional polypeptides from a single GHA precursor, enabling the tuning of properties like solubility and conformational behavior. escholarship.org

Synthesis of Thioether-Containing Polypeptide Derivatives

The synthesis of thioether-containing polypeptides from GHA is predominantly achieved through the UV-initiated thiol-ene reaction. escholarship.org This post-polymerization modification strategy allows for the creation of a diverse family of polypeptides by simply varying the thiol reagent. escholarship.org For instance, reacting GHA with hydrophilic thiols, such as those containing oligo(ethylene glycol) (OEG) moieties, yields water-soluble, α-helical polypeptides with high degrees of functionalization. rsc.org

The properties of the resulting thioether-containing polypeptides are highly dependent on the nature of the appended side chain. While the GHA precursor is α-helical, the addition of certain thiols can influence the final conformation. rsc.org For example, methoxy-terminated OEG and glycosylated thiols can lead to a partial reduction in helicity, though the α-helical character is largely retained. rsc.org However, the introduction of long, hydrophobic side chains via the thiol-ene reaction can sometimes result in limited aqueous solubility for the final conjugate. escholarship.org To overcome this, an alternative method involves oxidizing GHA to poly(5,6-epoxy-L-norleucine) and then reacting it with thiols, which produces β-hydroxy thioether derivatives with significantly improved water solubility. escholarship.orgresearchgate.net

The table below summarizes the synthesis of various thioether-containing polypeptides from GHA and their resulting properties.

| Precursor Polypeptide | Thiol Reagent | Resulting Derivative | Key Properties |

| Poly(L-homoallylglycine) (GHA) | Methoxy-terminated oligo(ethylene glycol) thiol (mEGn-SH) | mEGn-GHA | Water-soluble, α-helical |

| Poly(L-homoallylglycine) (GHA) | Glycosyl thiol (e.g., Glc-SH) | Glc-GHA | Water-soluble, partially α-helical |

| Poly(5,6-epoxy-L-norleucine) | Diethylene glycol thiol | β-hydroxy thioether derivative | High aqueous solubility, exhibits lower critical solution temperature (LCST) properties |

Table based on data from references escholarship.orgrsc.org.

Preparation of Glycopolypeptides and Neoglycoconjugates through Alkene Modification

The alkene side chains of poly(L-homoallylglycine) provide a convenient handle for the synthesis of glycopolypeptides and neoglycoconjugates, which are valuable as mimics of natural proteoglycans. escholarship.orgescholarship.org A prominent strategy involves a post-polymerization modification sequence. escholarship.org

First, the thiol-ene reaction is used to introduce a functionality that can readily react with carbohydrates. escholarship.org For example, GHA can be reacted with a thiol containing an N-methylaminooxy group. escholarship.orgescholarship.org This creates a polypeptide decorated with reactive handles. escholarship.org The key advantage of the N-methylaminooxy group is its ability to react directly and chemoselectively with the reducing end of unprotected saccharides in water through an oxime ligation. researchgate.netescholarship.org This method avoids the need for pre-functionalization of the sugar molecules, which is often a requirement in other conjugation chemistries. escholarship.org The resulting neoglycoconjugates, which feature ring-closed saccharides that better mimic natural glycan presentation, exhibit good aqueous solubility and stability at physiological pH. researchgate.netescholarship.org

Another approach involves the direct thiol-ene coupling of glycosyl thiols to the alkene side chains of GHA. rsc.orgfrontiersin.org This method, utilizing a "tag-modify" strategy where the homoallylglycine residue acts as the tag, allows for the site-specific introduction of carbohydrates. frontiersin.org The reaction proceeds efficiently under mild, aqueous conditions, yielding S-linked glycopolypeptides. frontiersin.orgacs.org

These methods offer versatile pathways to creating synthetic glycopolypeptides with tunable properties, such as chain conformation and hydrophobicity, by choosing different polypeptide backbones or saccharides. researchgate.net

Engineering Stimulus-Responsive Conformations in Poly(L-Homoallylglycine) Derivatives

A significant feature of thioether-containing polypeptides derived from GHA is their ability to undergo conformational changes in response to external stimuli. rsc.orgnih.gov This stimulus-responsive behavior is primarily achieved through the chemical modification of the sulfur atom in the thioether side chains, which can be reversibly or irreversibly altered through oxidation or alkylation. researchgate.netescholarship.org This capability is desirable for the development of "smart" materials for applications like nanocarriers and hydrogels that can react to chemical or biological signals. rsc.orgescholarship.org

The thioether side chains introduced via the thiol-ene reaction on GHA can be readily oxidized. nih.gov This oxidation typically converts the thioether to a sulfoxide (B87167) using a mild oxidizing agent like tert-butylhydroperoxide (TBHP), or further to a sulfone. escholarship.orgnih.gov This chemical transformation alters the polarity and steric bulk of the side chain, which in turn disrupts the hydrogen bonding network of the polypeptide backbone. escholarship.org

For many water-soluble, α-helical GHA derivatives, such as mEG4-GHA, oxidation of the thioether to a sulfoxide induces a conformational switch from a stable α-helix to a disordered or random coil state in aqueous media. rsc.orgrsc.orgescholarship.org This transition is often reversible under mild conditions. nih.govacs.org The ability to switch conformations via thioether oxidation is a notable feature of GHA derivatives, distinguishing them from derivatives of other alkene-containing polypeptides. rsc.org The location of the sulfur atom relative to the polypeptide backbone is a critical factor; its position in homoallylglycine derivatives is optimal for influencing chain conformation upon oxidation. researchgate.netacs.org

In addition to oxidation, the thioether side chains of GHA derivatives can be alkylated, for example, using iodomethane. escholarship.org This reaction converts the neutral thioether into a positively charged sulfonium (B1226848) group. escholarship.org The introduction of charge and increased steric hindrance along the polypeptide chain leads to significant electrostatic repulsion and disruption of the α-helical structure. escholarship.org

Similar to oxidation, alkylation induces a transition from an α-helical to a disordered conformation. rsc.orgescholarship.org Studies comparing the two modifications on the same parent polypeptide (mEG4-GHA) revealed that alkylation causes a more pronounced disruption of the helical structure than oxidation to the non-ionic sulfoxide. escholarship.org This is attributed to the introduction of charged groups in the alkylated derivative (mEG4-GHAM) versus the polar but neutral sulfoxides in the oxidized form (mEG4-GHAO). escholarship.org This ability to trigger conformational changes through either oxidation or alkylation provides a versatile toolkit for designing stimulus-responsive polypeptide materials. rsc.orgnih.gov

The table below details the conformational changes observed in a model poly(L-homoallylglycine) derivative upon chemical modification.

| Polypeptide Derivative | Modification | Resulting Derivative | Conformational State |

| mEG4-GHA | None (Parent) | mEG4-GHA | α-Helical |

| mEG4-GHA | Thioether Oxidation (with TBHP) | mEG4-GHAO (Sulfoxide) | Disordered / Random Coil |

| mEG4-GHA | Thioether Alkylation (with Iodomethane) | mEG4-GHAM (Sulfonium) | Disordered / Random Coil (greater disruption than oxidation) |

Table based on data from reference escholarship.org.

Advanced Research Applications and Prospective Developments of Boc L Homoallylglycine

Design of Bioactive Peptides and Therapeutic Agents with Enhanced Properties

The incorporation of Boc-L-Homoallylglycine into peptide synthesis offers a powerful strategy for enhancing the therapeutic properties of bioactive peptides. chemimpex.com The terminal alkene functionality serves as a versatile handle for various chemical transformations, enabling the creation of peptides with improved stability, conformational rigidity, and biological activity. smolecule.com

One significant application is the synthesis of "stapled peptides," where the side chains of a peptide are covalently linked. smolecule.com This is often achieved through ring-closing metathesis, a reaction that can be facilitated by the alkene group of homoallylglycine. smolecule.com Peptide stapling can lock a peptide into its bioactive conformation, increasing its affinity for its target and protecting it from proteolytic degradation. This approach has been utilized in the design of peptide-based drugs for various diseases, including cancer and neurological disorders. chemimpex.com

Furthermore, the alkene group can be used to attach other molecules to the peptide, such as imaging agents or drug payloads, a process known as bioconjugation. chemimpex.com This allows for the development of targeted therapeutics that can deliver a drug specifically to diseased cells, minimizing off-target effects.

Probing Protein Function and Cellular Processes through Site-Specific Labeling

The ability to introduce a unique chemical handle into a protein at a specific site is invaluable for studying its function and interactions within the complex environment of a living cell. nih.gov this compound, through its terminal alkene, provides a bioorthogonal reactive group that can be specifically targeted for labeling. acs.orgchempep.com

The general strategy involves incorporating L-homoallylglycine into a protein of interest, either through residue-specific or site-specific methods. acs.org Once incorporated, the alkene can be selectively reacted with a probe molecule containing a complementary reactive group, such as a tetrazole in a photoclick chemistry reaction. acs.orgnih.gov This allows for the attachment of fluorescent dyes, affinity tags, or other reporters to the protein, enabling its visualization and tracking within the cell. nih.gov This technique has been instrumental in elucidating the dynamics of protein localization, trafficking, and interaction networks. acs.org

Applications in Materials Science for Functional Polypeptide-Based Constructs

Beyond its biological applications, this compound is a valuable monomer for the synthesis of functional polypeptides and advanced biomaterials. escholarship.org The post-polymerization modification of poly(L-homoallylglycine) allows for the creation of a diverse range of materials with tailored properties. escholarship.org

The alkene side chains of poly(L-homoallylglycine) can be readily modified through reactions like thiol-ene chemistry, allowing for the introduction of various functional groups. escholarship.orgrsc.org This has been used to create water-soluble polypeptides whose conformation can be switched between an α-helix and a random coil by altering the side-chain functionality. escholarship.orgrsc.org This ability to control the secondary structure of the polypeptide is crucial for designing materials with specific mechanical or self-assembly properties.

Furthermore, block copolymers containing segments of poly(L-homoallylglycine) can be synthesized, allowing for the creation of materials with distinct, independently modifiable domains. escholarship.orgrsc.org This has led to the development of novel materials such as bottlebrush polymers and hydrogels with potential applications in drug delivery and tissue engineering. bohrium.com

Emerging Methodologies and Unexplored Reactivity in Chemical Biology

The unique reactivity of the terminal alkene in this compound continues to inspire the development of new chemical biology tools. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is a particularly active area of research. chempep.com While reactions like the tetrazole-alkene photoclick chemistry have been established, researchers are constantly seeking new bioorthogonal reactions with faster kinetics and greater selectivity. acs.orgchempep.com

The development of novel catalysts for olefin metathesis is expanding the possibilities for creating complex peptide architectures. nih.gov Z-selective metathesis, which controls the geometry of the newly formed double bond, is a recent advancement that offers greater control over the final structure of modified peptides. nih.gov

Q & A

Q. How can researchers ensure ethical rigor when using this compound in studies involving genetic modification?

- Methodological Answer : Follow institutional biosafety guidelines (e.g., NIH BSL-2 for engineered organisms). Disclose all genetic modifications in publications and deposit plasmids in AddGene. For in vivo studies, obtain IACUC or IRB approval, emphasizing the compound’s novelty and potential off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.